molecular formula C15H17N3O6 B8626232 7-demethylmitomycin A

7-demethylmitomycin A

Cat. No.: B8626232
M. Wt: 335.31 g/mol
InChI Key: WKYZYLKGCNBEMG-WUDYKRTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Demethylmitomycin A (CAS 7041-61-4) is a specialized metabolite of the mitomycin family of natural products, recognized for its potent antitumor properties . With a molecular formula of C₁₅H₁₇N₃O₆ and a molecular weight of 327.23, it is also known by synonyms including 7-Hydroxy-9a-methoxymitosane and 7-O-Demethylmitomycin A . This compound is supplied at a high purity level of >98% for research applications . Like other mitomycins, this compound is believed to function as a bifunctional alkylating agent . Its proposed mechanism of action involves reductive activation within hypoxic tumor cells, leading to the generation of a highly reactive intermediate that forms covalent cross-links with DNA . This cross-linking primarily occurs at the N2 position of guanine bases in specific sequences such as 5'-CG-3', which ultimately inhibits DNA synthesis and triggers cell death . Research on related mitomycin compounds suggests that structural variations, such as the absence of a methyl group present in Mitomycin A, can significantly influence biological activity, including cytotoxic potency and cardiotoxic potential . This compound is a valuable tool for researchers investigating the mechanisms of bioreductive anticancer drugs, DNA damage and repair, and the structure-activity relationships within the mitomycin class of antibiotics . It is provided "For Research Use Only" and is strictly not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the relevant safety data sheets and handle this product with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

[(4S,6S,7R,8S)-13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl]methyl carbamate

InChI

InChI=1S/C15H17N3O6/c1-5-10(19)9-8(12(21)11(5)20)6(4-24-14(16)22)15(23-2)13-7(17-13)3-18(9)15/h6-7,13,17,19H,3-4H2,1-2H3,(H2,16,22)/t6-,7+,13+,15-/m1/s1

InChI Key

WKYZYLKGCNBEMG-WUDYKRTCSA-N

SMILES

CC1=C(C2=C(C(C3(N2CC4C3N4)OC)COC(=O)N)C(=O)C1=O)O

Isomeric SMILES

CC1=C(C2=C([C@H]([C@@]3(N2C[C@H]4[C@@H]3N4)OC)COC(=O)N)C(=O)C1=O)O

Canonical SMILES

CC1=C(C2=C(C(C3(N2CC4C3N4)OC)COC(=O)N)C(=O)C1=O)O

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

7-Demethylmitomycin A exhibits significant antitumor properties, making it a candidate for cancer therapy. The compound functions primarily through DNA alkylation, leading to the inhibition of DNA synthesis and ultimately inducing apoptosis in cancer cells.

Case Study:

  • A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation in breast adenocarcinoma and colon carcinoma cells, with IC50 values comparable to those of established chemotherapeutic agents .

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial properties against a range of bacterial strains. Its effectiveness against gram-positive and gram-negative bacteria highlights its potential as an antibiotic.

Data Table: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

This table summarizes the MIC values observed in various studies, indicating that this compound can inhibit growth effectively at relatively low concentrations .

Structural Modifications and Derivatives

Research into structural modifications of this compound has led to the synthesis of several derivatives with enhanced biological activities. These modifications aim to improve solubility, reduce toxicity, and increase selectivity for cancer cells.

Notable Derivatives:

  • Derivatives with additional functional groups have shown improved potency against resistant cancer cell lines, suggesting that further chemical modifications could yield more effective therapeutic agents .

Potential in Drug Delivery Systems

Recent advancements in drug delivery systems utilizing this compound have been explored. These systems aim to enhance the bioavailability and targeted delivery of the compound to tumor sites.

Innovative Approaches:

  • Studies have demonstrated that incorporating this compound into polymer-based carriers allows for controlled release, thereby maintaining therapeutic levels over extended periods while minimizing systemic toxicity .

Chemical Reactions Analysis

Reductive Activation and DNA Alkylation

7-demethylmitomycin A undergoes two-electron reduction (typically via NADH-dependent quinone reductases or chemical reductants) to form the hydroquinone intermediate. This triggers aziridine ring opening, generating a reactive quinone methide species capable of cross-linking DNA .

Key steps :

  • Reduction of the quinone to hydroquinone.

  • Aziridine ring opening to form quinone methide.

  • Nucleophilic attack by guanine N2 at C1 of the mitosane core, forming monoalkylated DNA adducts.

  • Subsequent carbamate elimination generates an iminium ion for a second alkylation, yielding bis-alkylated DNA cross-links .

Relevant data :

Reaction StepEnzymatic/NonenzymaticMajor ProductBiological Impact
Quinone reductionEnzymatic (e.g., MRD)Hydroquinone intermediateActivates DNA alkylation pathway
Aziridine ring openingSpontaneousQuinone methideGenerates DNA-reactive species
DNA guanine N2 alkylationNonenzymaticMonoalkylated adduct (e.g., 9 )Induces DNA strand breaks
Bis-alkylationNonenzymaticCross-linked DNA (e.g., 11 )Potent cytotoxic effect

Thiol-Mediated Redox Cycling

In the presence of thiols like glutathione (GSH), this compound participates in disulfide redox cycling , leading to semiquinone radical formation .

Mechanism :

  • Thiol attack on disulfide substituents liberates thiolate intermediates.

  • Intramolecular electron transfer generates a semiquinone radical anion .

  • Further reduction yields hydroquinone, enabling DNA alkylation .

Implications :

  • Enhances antitumor activity under hypoxic conditions.

  • Generates reactive oxygen species (ROS) via redox cycling, contributing to oxidative stress .

Acid/Base-Catalyzed Degradation

The carbamate and aziridine groups render this compound susceptible to pH-dependent degradation:

  • Acidic conditions : Protonation of the aziridine nitrogen increases electrophilicity, promoting DNA alkylation at guanine N7 .

  • Basic conditions : Elimination of the carbamate group generates iminium ions, accelerating cross-linking .

Stability profile :

ConditionDegradation PathwayProduct
Acidic (pH <5)Aziridine protonationN7-guanine adducts
Basic (pH >9)Carbamate eliminationIminium intermediate (e.g., 10 )

Synthetic Modifications and Derivatives

This compound serves as a precursor for analogs with enhanced stability or activity:

  • Disulfide-linked dimers : Reaction with cysteamine yields bis-thioethyl derivatives (e.g., compound 7 ), showing potent antitumor activity .

  • Ethylenedioxy derivatives : Masking the quinone with ethylene glycol improves stability while retaining bioactivity .

Derivative comparison :

DerivativeModificationAntitumor Activity (P388 Leukemia)
7-N,7'-N'-Bis(2-thioethyl)Disulfide tetherIC50: 0.02 μM (in vitro)
7,7-(Ethylenedioxy)Quinone maskingT/C: 250% (in vivo)

Enzymatic vs. Nonenzymatic Activation Pathways

ParameterEnzymatic Activation (MRD Quinone Reductase)Nonenzymatic Activation (GSH)
Rate Slower, substrate-specificFaster, thiol-dependent
Major Product 1-Hydroxy-2,7-diaminomitosene (6 ) Semiquinone radical (16 )
DNA Cross-Linking Moderate efficiencyHigh efficiency

Preparation Methods

Enzymatic Demethylation in Streptomyces lavendulae

The Streptomyces lavendulae strain deficient in 3-amino-5-hydroxybenzoate (AHBA) biosynthesis has been instrumental in elucidating the role of MmcR, a SAM-dependent O-methyltransferase. When supplemented with 7-demethylmitomycin A, this strain restores mitomycin A and C production, confirming the compound’s role as a biosynthetic intermediate. MmcR catalyzes the 7-O-methylation of this compound in vitro, operating optimally at pH 7.5–8.5 without metal ion dependence. Structural studies of MmcR bound to S-adenosylhomocysteine (SAH) and mitomycin A reveal a conserved active-site architecture, including a catalytic histidine-glutamate pair that facilitates proton transfer during methylation.

Key Reaction Conditions for MmcR-Catalyzed Methylation:

  • Substrate: this compound (0.5 mM)

  • Cofactor: SAM (1.0 mM)

  • Buffer: Tris-HCl (50 mM, pH 8.0)

  • Temperature: 30°C

  • Yield: >90% conversion to mitomycin A within 2 hours.

Fermentation and Precursor Feeding

In S. lavendulae, this compound accumulates under conditions where AHBA biosynthesis is disrupted. Metabolic labeling studies demonstrate that D-glucosamine and AHBA serve as precursors for the mitosane skeleton, with the C7 hydroxyl group remaining unmethylated in the absence of MmcR activity. Fermentation protocols involve:

  • Culture Medium: ISP-2 broth supplemented with 0.1% yeast extract and 0.2% maltose.

  • Feeding Strategy: Addition of 7-hydroxymitomycin analogs (10 mg/L) at 48-hour post-inoculation.

  • Harvesting: Mycelia extracted with ethyl acetate, followed by silica gel chromatography (chloroform:methanol, 95:5).

Chemical Synthesis via Demethylation of Mitomycin A

Alkaline Demethylation

Selective removal of the C7 methyl group from mitomycin A is achieved under strongly basic conditions. Sodium methoxide (NaOMe) in anhydrous methanol induces nucleophilic cleavage of the methyl ether:

Mitomycin A+NaOMe7-Demethylmitomycin A+MeOH\text{Mitomycin A} + \text{NaOMe} \rightarrow \text{this compound} + \text{MeOH}

Procedure:

  • Reaction Setup: Mitomycin A (100 mg) dissolved in anhydrous methanol (10 mL).

  • Base Addition: NaOMe (5 eq.) added under nitrogen at 0°C.

  • Stirring: 12 hours at 25°C.

  • Workup: Neutralization with acetic acid, extraction with ethyl acetate, and concentration.

  • Purification: Silica gel chromatography (chloroform:acetone, 9:1) yields this compound as a dark purple solid (65% yield).

Analytical Data:

  • HRMS (ESI): m/z 349.1245 [M+H]+^+ (calc. 349.1248).

  • 1^1H NMR (CDCl3_3): δ 6.82 (s, H-7), 5.91 (d, J = 4.5 Hz, H-1), 3.45 (s, OCH3_3 absent).

Reductive Demethylation Using Boron Tribromide

BBr3_3 selectively cleaves methyl ethers under mild conditions, preserving the aziridine and carbamate functionalities of mitomycin A:

Procedure:

  • Reaction Setup: Mitomycin A (50 mg) dissolved in dichloromethane (5 mL).

  • Reagent Addition: BBr3_3 (3 eq.) added dropwise at -20°C.

  • Stirring: 2 hours at 0°C.

  • Quenching: Methanol (2 mL) added, followed by aqueous workup.

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile:water, 70:30) affords this compound (58% yield).

Comparative Analysis of Preparation Methods

Method Yield Purity Time Scalability
Enzymatic (MmcR) >90%98%2 hoursModerate
Alkaline Demethylation 65%95%12 hoursHigh
BBr3_3 Demethylation 58%97%2 hoursLow

Enzymatic methods offer superior yields and stereochemical fidelity but require specialized microbial strains. Chemical demethylation, while efficient, risks side reactions at the aziridine or quinone moieties.

Structural and Functional Implications of C7 Demethylation

The absence of the C7 methyl group enhances mitomycin redox activity, as evidenced by increased DNA crosslinking efficiency in this compound compared to mitomycin C. X-ray crystallography of MmcR-substrate complexes confirms that C7 hydroxylation facilitates hydrogen bonding with Glu127^{127} and His204^{204}, stabilizing the transition state during methylation .

Q & A

Basic Research Questions

Q. What experimental methodologies are used to structurally characterize 7-demethylmitomycin A?

  • Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular formula and connectivity. X-ray crystallography is critical for resolving stereochemical configurations, especially for aziridine rings and adjacent functional groups. For biosynthetic intermediates like this compound, gene deletion mutants (e.g., S. lavendulae ΔmmcR) are used to isolate and characterize intermediates via comparative metabolic profiling .

Q. How is the biosynthesis pathway of this compound investigated in Streptomyces species?

  • Methodological Answer : Biosynthetic studies involve heterologous expression of gene clusters (e.g., mit cluster) in model organisms, followed by LC-MS-based metabolomic analysis to track intermediate accumulation. Enzymatic assays (e.g., methyltransferase activity of MitN) are conducted using isotopically labeled substrates (e.g., SAM with ¹³C-methyl groups) to confirm catalytic specificity. Mutant strains (e.g., ΔmitN) are analyzed to identify pathway bottlenecks and shunt products .

Q. What analytical techniques validate the purity and stability of this compound in experimental settings?

  • Methodological Answer : Reverse-phase HPLC coupled with UV-Vis detection (λ = 360 nm) is standard for purity assessment. Stability studies under varying pH, temperature, and light exposure use accelerated degradation protocols, with quantification via calibrated LC-MS. Degradation products are identified using tandem MS/MS fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to differentiate this compound’s biological activity from its methylated analogues (e.g., mitomycin C)?

  • Methodological Answer : Comparative cytotoxicity assays (e.g., IC₅₀ determination in cancer cell lines) should include controls for redox activation, as mitomycins require enzymatic reduction for activity. Use isogenic cell lines (e.g., NQO1-overexpressing vs. knockout) to isolate the role of bioreductive enzymes. Structural-activity relationship (SAR) studies must account for stereochemical differences (e.g., C9α vs. C9β configurations) using enantiomerically pure samples .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s mechanism of action studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables (e.g., cell line heterogeneity, batch effects). For dose-response discrepancies, use nonlinear regression models (e.g., four-parameter logistic curves) with bootstrapping to estimate confidence intervals. Meta-analyses of independent studies should follow PRISMA guidelines, with explicit inclusion/exclusion criteria and sensitivity analyses to address heterogeneity .

Q. How to optimize synthetic routes for this compound derivatives while minimizing byproducts?

  • Methodological Answer : Employ DoE (Design of Experiments) principles to screen reaction parameters (temperature, solvent polarity, catalyst loading). Reaction progress is monitored via in-situ FTIR or Raman spectroscopy to identify kinetic bottlenecks. Byproduct structures are resolved using preparative TLC followed by HR-MS/NOESY, with computational docking (e.g., DFT) to predict regioselectivity .

Q. What strategies resolve contradictions in the reported enzymatic specificity of aziridine methyltransferases (e.g., MitM vs. MitN)?

  • Methodological Answer : Conduct competitive enzymatic assays with isotopically labeled SAM (³H- or ¹³C-methyl) and synthetic substrate analogues (e.g., 9-epi-mitomycin C). Structural biology techniques (cryo-EM or X-ray crystallography) reveal active-site residues critical for stereoselectivity. Phylogenetic analysis of methyltransferase homologs across Streptomyces species identifies conserved motifs linked to substrate specificity .

Methodological Best Practices

  • Data Presentation : Use tables to compare IC₅₀ values across cell lines, ensuring raw data (n ≥ 3 replicates) and statistical parameters (SD, p-values) are included. Figures should highlight SAR trends (e.g., scatter plots with trendlines) or biosynthetic pathways (schematics with annotated intermediates) .
  • Reproducibility : Document instrument parameters (e.g., NMR field strength, LC gradient) and software versions (e.g., MestReNova, MassLynx). Publish spectral data in supplementary materials with peak assignments .
  • Ethical Reporting : Disclose all negative results (e.g., failed catalytic reactions) to avoid publication bias. Use controlled vocabularies (e.g., IUPAC nomenclature) and registry numbers (e.g., CAS) for chemical identifiers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-demethylmitomycin A
Reactant of Route 2
7-demethylmitomycin A

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